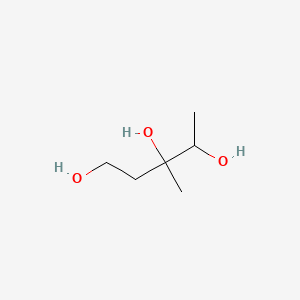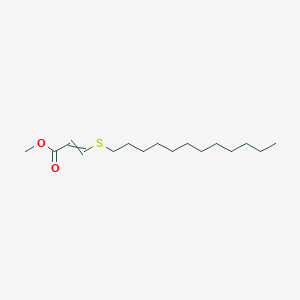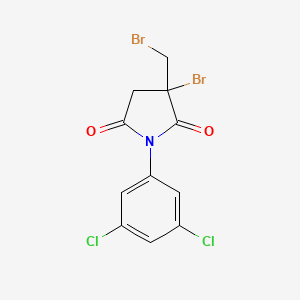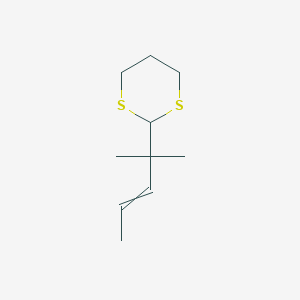
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane typically involves the reaction of 2-methylpent-3-en-2-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various substituted dithianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can stabilize the carbonyl group, preventing unwanted reactions during synthetic processes. The compound can also undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used for similar purposes in organic synthesis.
2-(2-Methylpent-3-en-2-yl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the 2-methylpent-3-en-2-yl group can provide additional steric and electronic effects, making it distinct from other dithiane compounds.
Eigenschaften
CAS-Nummer |
64899-11-2 |
|---|---|
Molekularformel |
C10H18S2 |
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
2-(2-methylpent-3-en-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C10H18S2/c1-4-6-10(2,3)9-11-7-5-8-12-9/h4,6,9H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
RMRHJDBHKVJHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)(C)C1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


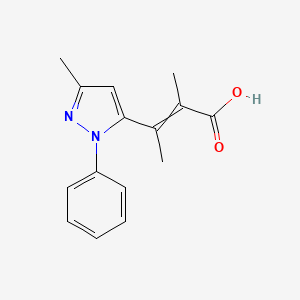
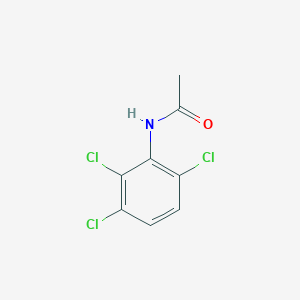
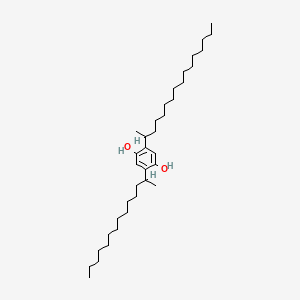
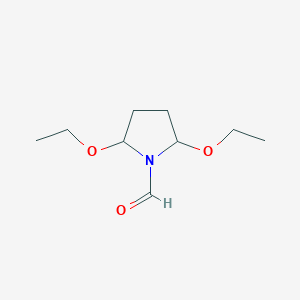
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
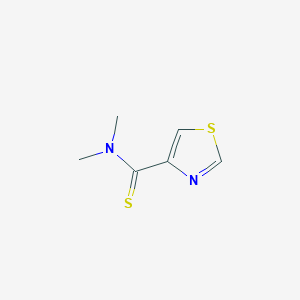
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
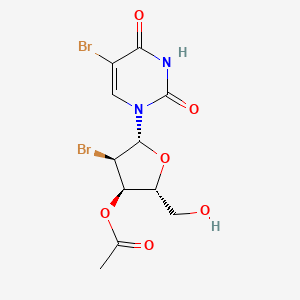
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
